N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride
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Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.
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Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. Its unique molecular structure incorporates various heterocyclic components that contribute to its biological activity and potential applications in drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure and Properties
The compound's molecular formula is C₁₅H₁₈ClN₃S, with a molecular weight of 307.84 g/mol. The structural complexity arises from the presence of a thiazolo-pyridine ring system fused with a benzyl group and a cinnamamide moiety.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₅H₁₈ClN₃S |
Molecular Weight | 307.84 g/mol |
Chemical Structure | Contains thiazolo[5,4-c]pyridine and cinnamamide moieties |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Compounds with similar structures have exhibited inhibitory effects on pathways related to cancer and metabolic disorders .
Pharmacological Studies
- Antimicrobial Activity : Research has shown that derivatives of benzyl cinnamamide exhibit significant antimicrobial properties. In particular, N-benzyl cinnamamide has been identified as an effective anti-biofilm agent against Vibrio harveyi, demonstrating a minimum inhibitory concentration (MIC) significantly lower than other tested compounds .
- Neuroleptic Activity : Studies on related compounds suggest potential neuroleptic effects, where modifications to the benzamide structure enhance activity against psychotic disorders. For instance, certain benzamide derivatives have shown increased potency compared to traditional neuroleptics like haloperidol .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of N-benzyl cinnamamide against Vibrio harveyi. The results indicated that at concentrations ranging from 0.625 to 10 mg/mL, the compound significantly inhibited bacterial growth and biofilm formation. The MIC values were found to be 1 mg/mL for V. harveyi strains 1114 and BAA 1116 .
Case Study 2: Neuroleptic Properties
In another study focused on benzamide derivatives, compounds similar to this compound were tested for their ability to inhibit apomorphine-induced stereotyped behavior in rats. Results indicated that modifications to the structure could enhance antipsychotic efficacy while reducing side effects associated with traditional treatments .
Table 1: Summary of Biological Activities
Activity Type | Compound | Target Organism/Condition | MIC (mg/mL) |
---|---|---|---|
Antimicrobial | N-benzyl cinnamamide | Vibrio harveyi | 1 |
Neuroleptic | Benzamide derivatives | Psychotic behavior in rats | Varies |
Table 2: Comparative Efficacy of Related Compounds
Properties
IUPAC Name |
(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS.ClH/c26-21(12-11-17-7-3-1-4-8-17)24-22-23-19-13-14-25(16-20(19)27-22)15-18-9-5-2-6-10-18;/h1-12H,13-16H2,(H,23,24,26);1H/b12-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLBLKYHFQLJA-CALJPSDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.